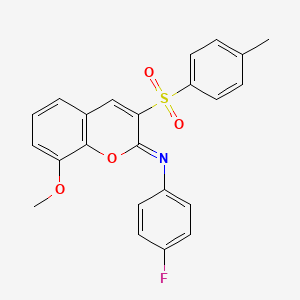
(2Z)-N-(4-fluorophenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z)-N-(4-fluorophenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine is a useful research compound. Its molecular formula is C23H18FNO4S and its molecular weight is 423.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (2Z)-N-(4-fluorophenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine is a derivative of the coumarin family, which is known for its diverse biological activities. Coumarins and their derivatives have been extensively studied for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to summarize the biological activity of this specific compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Chemical Name : this compound
- Molecular Formula : C₁₈H₁₈FNO₃S
- Molecular Weight : 345.41 g/mol
The presence of functional groups such as the fluorophenyl , methoxy , and sulfonyl moieties contributes to its biological activity by influencing its interaction with biological targets.
Anticancer Activity
Recent studies have indicated that coumarin derivatives exhibit significant anticancer properties. A related compound, a heterocyclic imine linked to coumarin, demonstrated promising growth inhibition against various cancer cell lines, including lung (A549), prostate (DU-145), and breast (MCF-7) cancer cells. The mechanism involved apoptosis induction and cell cycle arrest, primarily through the inhibition of Galectin-1 (Gal-1), a protein implicated in tumor progression and metastasis .
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| A549 | 1.28 ± 0.14 | Apoptosis induction via Gal-1 inhibition |
| DU-145 | TBD | TBD |
| MCF-7 | TBD | TBD |
Antimicrobial Activity
Coumarin derivatives are also recognized for their antimicrobial properties. The synthesized compounds have shown activity against various Gram-positive and Gram-negative bacteria. For instance, studies on structurally similar compounds revealed that modifications in the coumarin structure significantly influenced their antibacterial efficacy .
| Bacterial Strain | Activity Observed |
|---|---|
| Staphylococcus aureus | Moderate Inhibition |
| Escherichia coli | Significant Inhibition |
| Bacillus subtilis | Moderate Inhibition |
Anti-inflammatory Activity
Research has also highlighted the anti-inflammatory potential of coumarin derivatives. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2, suggesting that this compound may also possess anti-inflammatory properties .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to influence enzymatic processes critical for cancer cell survival.
- Induction of Apoptosis : The ability to induce apoptosis in cancer cells is a key feature of many coumarins, often through mitochondrial pathways.
- Antimicrobial Mechanisms : The disruption of bacterial cell membranes and interference with metabolic pathways are common mechanisms observed in coumarin derivatives.
Case Studies
A notable case study involved the synthesis and evaluation of a series of imines linked to coumarin structures, which demonstrated significant cytotoxicity against colorectal cancer cells with IC50 values comparable to established chemotherapeutics . These findings suggest that modifications in the coumarin structure can enhance biological activity.
特性
IUPAC Name |
N-(4-fluorophenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FNO4S/c1-15-6-12-19(13-7-15)30(26,27)21-14-16-4-3-5-20(28-2)22(16)29-23(21)25-18-10-8-17(24)9-11-18/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJECYVPHIILAHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C(=CC=C3)OC)OC2=NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














